Trihexyltetradecylphosphonium bromide

Descripción

The exact mass of the compound Trihexyltetradecylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trihexyltetradecylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trihexyltetradecylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

trihexyl(tetradecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJELOMHXBLDMDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047953 | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654057-97-3 | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Analytical Imperative for Advanced Pharmaceutical Excipients

An In-Depth Technical Guide to the ¹H NMR Spectrum of Trihexyltetradecylphosphonium Bromide

In modern drug development, the precise characterization of every component is not merely a regulatory formality but a scientific necessity. Trihexyltetradecylphosphonium bromide, a quaternary phosphonium salt, represents a class of compounds known as ionic liquids. These materials are gaining traction in pharmaceutical sciences for their unique properties, including their potential use in drug formulation and delivery systems to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] Given their direct role in therapeutic formulations, an unambiguous structural and purity confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the definitive analytical tool for this purpose. This guide provides a detailed examination of the ¹H NMR spectrum of trihexyltetradecylphosphonium bromide, blending theoretical principles with practical, field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Proton Environments

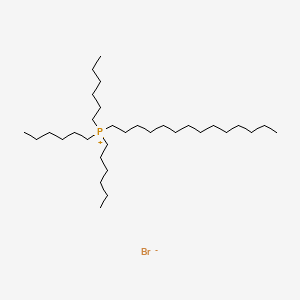

Trihexyltetradecylphosphonium bromide, also known as P₆,₆,₆,₁₄-Br, is an asymmetric quaternary phosphonium salt.[1][3] Its structure consists of a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, forming a bulky cation, with a bromide anion providing charge neutrality.[3][4][5]

The first step in interpreting the ¹H NMR spectrum is to identify all chemically distinct proton environments within the molecule. Due to the long, flexible alkyl chains, many protons reside in chemically similar environments. For a practical analysis, we can group them into three primary categories based on their proximity to the electropositive phosphorus center.

-

α-Methylene Protons (Hα): These are the eight protons on the four -CH₂- groups directly bonded to the phosphorus atom. Their proximity to the positively charged phosphorus results in significant deshielding.

-

Terminal Methyl Protons (Hω): These are the twelve protons of the four -CH₃ groups at the ends of the alkyl chains. Being the furthest from the phosphorus atom, they are the most shielded.

-

Bulk Methylene Protons (H(bulk)): This group comprises the 48 protons of the remaining 24 -CH₂- groups that form the backbone of the four alkyl chains. These protons have very similar electronic environments and typically overlap to form a large, complex signal.

Caption: Molecular structure of the Trihexyltetradecylphosphonium cation showing key proton environments.

Predicted ¹H NMR Spectral Features

Based on fundamental NMR principles, we can predict the key features of the spectrum: chemical shift, integration, and multiplicity.[6][7]

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton.[8][9] Protons in electron-poor environments are "deshielded" and appear at higher ppm values (downfield), while those in electron-rich environments are "shielded" and appear at lower ppm values (upfield).[10][11]

-

Hα (α-Methylene): Expected around 2.2 - 2.5 ppm . The strong inductive effect of the adjacent cationic phosphorus atom withdraws electron density, causing significant deshielding compared to typical alkyl protons. The nature of the counter-anion (bromide) can also influence this shift through ion-pairing interactions.[12]

-

H(bulk) (Bulk Methylene): Expected to form a broad, overlapping multiplet centered around 1.2 - 1.6 ppm . This is the characteristic region for protons in saturated, sp³-hybridized alkyl chains.[11][13]

-

Hω (Terminal Methyl): Expected around 0.8 - 1.0 ppm . These protons are furthest from the deshielding influence of the phosphorus and reside in a typical alkane-like environment, making them the most upfield signals.[7][13]

Integration

The integral, or the area under a signal, is directly proportional to the number of protons giving rise to that signal.[6] For trihexyltetradecylphosphonium bromide (C₃₂H₆₈PBr), the expected integration ratios are:

| Proton Environment | Number of Protons | Expected Relative Integral |

| Hα (α-Methylene) | 8 | 8 |

| H(bulk) (Bulk Methylene) | 48 | 48 |

| Hω (Terminal Methyl) | 12 | 12 |

By setting the integral of the smallest distinct group (Hα) to a value of 8, the other integrals should scale accordingly (12 for Hω and 48 for H(bulk)).

Multiplicity (Spin-Spin Splitting)

Multiplicity arises from the interaction of a proton's magnetic field with those of its non-equivalent neighbors on adjacent carbons (typically within 3 bonds), following the n+1 rule .[6]

-

Hω (Terminal Methyl): Each -CH₃ group has two neighbors on the adjacent -CH₂- group (n=2). Therefore, this signal is predicted to be a triplet (t) .

-

H(bulk) (Bulk Methylene): Protons within these chains will be split by their neighbors, but due to the high degree of overlap from many non-equivalent methylene groups with similar chemical shifts, these signals will coalesce into a single, unresolved broad multiplet (m) .

-

Hα (α-Methylene): These protons are coupled to the adjacent -CH₂- protons (n=2) and also to the spin-active ³¹P nucleus (I=½, 100% abundance). This P-H coupling results in further splitting. The signal will appear as a complex multiplet (m) . The complexity arises from the combined effects of H-H and H-P coupling.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality NMR spectrum of an ionic liquid requires a meticulous approach, primarily to manage its characteristically high viscosity.[14][15] The following protocol is designed to ensure reproducibility and data integrity.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 15-25 mg of trihexyltetradecylphosphonium bromide directly into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common first choice due to its low cost and ability to dissolve many organic compounds.[16]

-

Dissolution: Securely cap the vial and mix thoroughly using a vortex mixer or brief sonication until the sample is fully dissolved. The solution should be a clear, homogeneous liquid.

-

Filtration (Critical Step): To ensure the highest quality spectrum, the solution must be free of dust or particulate matter which can degrade spectral resolution.[18]

-

Take a Pasteur pipette and place a small plug of glass wool or a Kimwipe into the neck.

-

Carefully draw the sample solution into the pipette.

-

Dispense the filtered solution directly into a clean, high-quality 5 mm NMR tube.[16]

-

-

Sample Volume and Capping: The final sample height in the NMR tube should be between 4-5 cm (approximately 0.6-0.7 mL).[16][17] Cap the tube securely to prevent solvent evaporation.

-

Spectrometer Setup and Shimming:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent. This step is crucial for field stability during the experiment.

-

Perform automated or manual shimming. This process homogenizes the magnetic field across the sample volume. For viscous ionic liquid samples, excellent shimming is non-negotiable for achieving sharp, well-resolved peaks.[14][15]

-

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A reference standard like tetramethylsilane (TMS) at 0 ppm should be used.[13]

Data Interpretation and Advanced Considerations

Summary of Expected ¹H NMR Data

| Signal Assignment | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Relative Integration |

| A | -CH₃ (Hω) | 0.8 - 1.0 | Triplet (t) | 12H |

| B | -(CH₂)n- (H(bulk)) | 1.2 - 1.6 | Broad Multiplet (m) | 48H |

| C | P-CH₂- (Hα) | 2.2 - 2.5 | Multiplet (m) | 8H |

A similar ¹H NMR spectrum has been reported for the closely related trihexyltetradecylphosphonium tetrafluoroborate, showing the characteristic signals for the cation: a multiplet for the alpha-protons, a large signal for the bulk alkyl chain protons, and a multiplet for the terminal methyl groups.[19] This provides a valuable reference point for confirming the successful analysis of the bromide salt.

Trustworthiness: The Impact of Ionic Interactions

It is crucial to recognize that ionic liquids are not simple solutions of dissociated ions. The chemical shifts, particularly of the Hα protons, can be sensitive to the concentration and the specific anion present due to the formation of ion pairs in solution.[20] The bromide anion can interact with the C-H protons of the cation, a phenomenon that can lead to slight downfield shifts compared to salts with less coordinating anions.[12] This is an important consideration when comparing spectra across different batches or with different counter-ions.

References

-

Hiyka. Trihexyltetradecylphosphonium Bromide. [Link]

-

PubChem - NIH. Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822. [Link]

-

Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. World Journal of Chemical Education. [Link]

-

Weizmann Institute of Science. NMR Sample Preparation. [Link]

-

ResearchGate. NMR of a viscous material?. [Link]

-

NIH. Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. [Link]

-

University of Reading. NMR Sample Preparation. [Link]

-

PubMed - NIH. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

NIH. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

NIH. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. 1H NMR spectra of trihexyl(tetradecyl)phosphonium tetrafluoroborate. [Link]

-

ResearchGate. (PDF) NMR of ionic liquids. [Link]

-

ACS Publications. Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

ResearchGate. Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. [Link]

-

ResearchGate. Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. [Link]

Sources

- 1. hiyka.com [hiyka.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Trihexyltetradecylphosphonium bromide = 95 654057-97-3 [sigmaaldrich.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. research.reading.ac.uk [research.reading.ac.uk]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 18. sites.bu.edu [sites.bu.edu]

- 19. researchgate.net [researchgate.net]

- 20. Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard - PMC [pmc.ncbi.nlm.nih.gov]

FTIR analysis of trihexyltetradecylphosphonium bromide

An In-Depth Technical Guide to the FTIR Analysis of Trihexyltetradecylphosphonium Bromide

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the Fourier-Transform Infrared (FTIR) spectroscopy analysis of trihexyltetradecylphosphonium bromide, a prominent phosphonium-based ionic liquid. Designed for researchers, scientists, and professionals in drug development and materials science, this guide moves beyond a simple protocol, delving into the causality behind experimental choices to ensure robust, reproducible, and insightful results.

Introduction: The Molecular Profile of Trihexyltetradecylphosphonium Bromide

Trihexyltetradecylphosphonium bromide, also known by the shorthand P₆₆₆(₁₄)Br, is a quaternary phosphonium salt existing as a colorless to yellowish-brown viscous liquid at room temperature.[1][2] Its molecular structure consists of a central phosphorus atom bonded to three hexyl chains and one long tetradecyl chain, forming a bulky, asymmetric cation. This is ionically paired with a bromide anion.[2][3]

This structure imparts a unique set of physicochemical properties, including high thermal stability, low volatility, and excellent solubility in many organic solvents.[2] These characteristics make it a versatile compound in numerous applications, such as:

-

Phase Transfer Catalysis: Facilitating reactions between immiscible reactants.[1]

-

Electrochemistry: Serving as a stable electrolyte in batteries and supercapacitors.[1][2]

-

Materials Science: Acting as a stabilizer for nanoparticles and a component in advanced composite materials.[1][2]

-

Biotechnology: Aiding in the formulation and delivery of pharmaceutical compounds.[1][2]

-

Green Chemistry: Used as an efficient solvent for extractive desulfurization of liquid fuels.[4]

Given its diverse roles, verifying the molecular structure and purity of trihexyltetradecylphosphonium bromide is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular "fingerprint," allowing for structural confirmation, quality control assessment, and the study of intermolecular interactions.[4][5][6]

Caption: Molecular structure of Trihexyltetradecylphosphonium Bromide.

The Analytical Cornerstone: Why ATR-FTIR is the Method of Choice

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds.[5] For a viscous, non-volatile liquid like trihexyltetradecylphosphonium bromide, the Attenuated Total Reflectance (ATR) sampling technique is unequivocally the superior method over traditional transmission analysis.[5][7][8]

The Causality Behind Choosing ATR:

-

Elimination of Pathlength Issues: Transmission spectroscopy requires the sample to be pressed into a thin, uniform film between two IR-transparent salt plates (e.g., KBr).[9] For a viscous liquid, achieving a reproducible pathlength is extremely difficult and prone to error. ATR analysis circumvents this entirely. The pathlength is a function of instrumental and physical parameters, not sample thickness, ensuring high reproducibility.[10]

-

Minimal Sample Preparation: The viscous nature of the ionic liquid makes it challenging to handle and clean from transmission cells. With ATR, a single drop is placed directly onto the crystal surface, and after analysis, it is simply wiped clean.[11][12] This minimizes sample waste and cross-contamination risk.

-

Analysis of Opaque Samples: The sample is often optically dense (opaque) to infrared radiation, which would prevent light from passing through in a transmission setup. ATR is a surface-sensitive technique where the IR beam interacts with only the first few microns of the sample, making it ideal for such materials.[10]

The ATR technique is based on the principle of total internal reflection.[13] An infrared beam is directed through a crystal of high refractive index (e.g., diamond). At the crystal-sample interface, an evanescent wave is generated, which penetrates a short distance into the sample.[10][11] The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated IR beam is then reflected to the detector to generate the spectrum.[12]

A Self-Validating Experimental Protocol for ATR-FTIR Analysis

This protocol is designed to be inherently self-validating by incorporating rigorous background collection and cleaning steps, ensuring that the resulting spectrum is solely representative of the sample.

3.1. Instrumentation and Setup

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard.

-

ATR Accessory: A single-reflection diamond ATR accessory is highly recommended due to its chemical inertness and robustness, making it suitable for a wide range of materials.[7]

3.2. Step-by-Step Data Acquisition Workflow

-

Crystal Cleaning and Verification (Pre-Analysis):

-

Rationale: This is the most critical step to prevent cross-contamination. An unclean ATR crystal will result in a composite spectrum, leading to erroneous interpretations.

-

Procedure: i. Thoroughly wipe the diamond crystal surface with a lint-free swab soaked in a volatile solvent (e.g., isopropanol or ethanol). ii. Dry the crystal completely with a separate clean, dry swab or a gentle stream of nitrogen. iii. Collect a "verification" background spectrum in the open air. It should show only the characteristic peaks of atmospheric water vapor and CO₂. The absence of any other peaks confirms the crystal is clean.

-

-

Background Spectrum Collection:

-

Rationale: The background scan measures the instrument's response and the ambient atmospheric conditions. This spectrum is subtracted from the sample spectrum to isolate the sample's absorbance profile.[5]

-

Procedure: i. With the clean, empty ATR accessory in place, collect the background spectrum. ii. Instrument Parameters:

- Spectral Range: 4000 – 400 cm⁻¹

- Resolution: 4 cm⁻¹ (Provides a good balance between spectral detail and signal-to-noise ratio).

- Scans: 32 or 64 scans (Averaging multiple scans significantly improves the signal-to-noise ratio).[7]

-

-

Sample Application and Analysis:

-

Rationale: Proper sample contact with the ATR crystal is essential for generating a strong, high-quality spectrum.[14]

-

Procedure: i. Place a single, small drop (approximately 5-10 µL) of the trihexyltetradecylphosphonium bromide directly onto the center of the diamond crystal. ii. Ensure the entire crystal surface is covered by the viscous liquid. iii. Collect the sample spectrum using the same parameters as the background scan.

-

-

Post-Analysis Cleaning:

-

Rationale: Immediate cleaning prevents sample hardening or residue buildup, ensuring the instrument is ready for the next user and maintaining the integrity of future analyses.

-

Procedure: i. Wipe the bulk of the ionic liquid from the crystal using a lint-free swab. ii. Perform the full cleaning procedure as described in Step 1.

-

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Vibrations

The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The key to analysis is assigning the observed absorption bands to specific molecular vibrations. For trihexyltetradecylphosphonium bromide, the spectrum is dominated by the vibrations of the large organic cation.[15]

| Wavenumber Range (cm⁻¹) | Assignment | Description of Vibrational Mode |

| 2955 - 2965 | Asymmetric C-H Stretching (νₐₛ-CH₃) | From the terminal methyl groups of the alkyl chains.[15] |

| 2920 - 2930 | Asymmetric C-H Stretching (νₐₛ-CH₂) | From the methylene groups within the alkyl chains.[15] |

| 2850 - 2860 | Symmetric C-H Stretching (νₛ-CH₂) | From the methylene groups within the alkyl chains.[15] |

| ~1467 | C-H Bending (δ-CH₂) | Scissoring deformation of the methylene groups.[15] |

| ~1383 | C-H Bending (δ-CH₃) | Symmetric "umbrella" deformation of the methyl groups.[15] |

| 1200 - 1300 | P-CH₂-R Deformation | Bending and wagging modes involving the P-C bond.[15] |

| 720 - 760 | P-C Stretching (ν-PC) | Stretching vibration of the phosphorus-carbon bonds.[15] |

Expert Insights on Interpretation:

-

Aliphatic Dominance: The most intense features in the spectrum will be the C-H stretching and bending modes between 3000-2800 cm⁻¹ and 1500-1300 cm⁻¹, respectively. The sheer number of C-H bonds in the four long alkyl chains makes these absorptions very strong.

-

The Phosphonium Signature: The P-C stretching vibration, expected in the 720-760 cm⁻¹ region, is a key diagnostic band for confirming the phosphonium core structure.[15] Its presence and position are crucial for structural verification.

-

Absence of Other Functional Groups: A pure sample spectrum should be notable for its lack of peaks in other regions. For example, the absence of a broad band around 3300 cm⁻¹ indicates the absence of significant water or alcohol impurities. The absence of a strong peak around 1700 cm⁻¹ confirms the lack of carbonyl-containing contaminants.

-

Cation-Anion Interaction: While the bromide anion itself does not absorb in the mid-infrared range, its interaction with the cation can cause subtle shifts in the vibrational frequencies of the cation's bonds, particularly those closest to the phosphorus center.[16][17] Comparing spectra of the same cation with different anions (e.g., chloride vs. bromide vs. tetrafluoroborate) can reveal these nuanced effects.[18][19]

References

-

Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822. PubChem, National Institutes of Health. [Link]

-

Trihexyltetradecylphosphonium Bromide. Hiyka. [Link]

-

FTIR spectra of Phosphonium based ionic liquids. ResearchGate. [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. (2025-04-02). [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

-

Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. PMC, National Institutes of Health. [Link]

-

Understanding the Mid-Infrared Spectra of Protic Ionic Liquids by Density Functional Theory. Forschungszentrum Jülich. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

Understanding the Mid-Infrared Spectra of Protic Ionic Liquids by Density Functional Theory. ACS Publications. [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Bruker. (2019-11-26). [Link]

-

FTIR spectra of [P4444][FA] ionic liquids. ResearchGate. [Link]

-

What sample is needed for FTIR? Rocky Mountain Labs. (2023-10-23). [Link]

-

ATR-FTIR Spectroscopy Guide. Scribd. [Link]

-

PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. [Link]

-

Fourier transform infrared spectrogram of three phosphonium‐based ionic liquids. ResearchGate. [Link]

-

Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. ACS Publications. (2021-08-01). [Link]

-

Sample preparation for FT-IR. Northern Illinois University. [Link]

-

Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. ResearchGate. (2025-08-07). [Link]

-

FT-IR-spectra of trihexyl(tetradecyl)phosphonium tetrafluoroborate. ResearchGate. [Link]

-

Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Publications. (2018-07-18). [Link]

-

The infrared spectra of protic ionic liquids: performances of different computational models to predict hydrogen bonds and conformer evolution. RSC Publishing. [Link]

-

How to prepare a liquid sample for FTIR spectrum? ResearchGate. (2021-01-24). [Link]

-

TRIHEXYLTETRADECYLPHOSPHONIUM BROMIDE. LookChem. [Link]

-

FTIR spectra of (a) TTP (b) α-CD and (c) TTP-α-CD inclusion complex. ResearchGate. [Link]

-

The FTIR spectra of trihexyl(tetradecyl)phosphonium chloride (green line) and DES5 – trihexyl(tetradecyl)phosphonium chloride:thiosalicylic acid at a molar ratio of 1:2 (red line). ResearchGate. [Link]

-

Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. ResearchGate. [Link]

-

Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. PMC, National Institutes of Health. [Link]

-

Phosphonium salts and P-ylides. Royal Society of Chemistry. (2024-02-21). [Link]

-

Product Class 12: Alkylphosphonium Salts. Science of Synthesis. [Link]

-

Phosphonium salts and P-ylides. Royal Society of Chemistry. (2025-10-22). [Link]

-

1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. MDPI. (2023-12-19). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. hiyka.com [hiyka.com]

- 3. Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 6. arpnjournals.org [arpnjournals.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. mt.com [mt.com]

- 11. agilent.com [agilent.com]

- 12. scribd.com [scribd.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. juser.fz-juelich.de [juser.fz-juelich.de]

- 17. The infrared spectra of protic ionic liquids: performances of different computational models to predict hydrogen bonds and conformer evolution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Trihexyltetradecylphosphonium Bromide: A Comprehensive Technical Guide to its Physical Properties for Researchers and Drug Development Professionals

Introduction

Trihexyltetradecylphosphonium bromide, a quaternary phosphonium salt, is a versatile ionic liquid that has garnered significant interest across various scientific disciplines, including catalysis, electrochemistry, and materials science.[1] For researchers, scientists, and particularly professionals in drug development, a thorough understanding of its fundamental physical properties is paramount for its effective application. This technical guide provides an in-depth exploration of the core physical characteristics of trihexyltetradecylphosphonium bromide, offering both synthesized data and detailed experimental protocols to ensure scientific integrity and practical applicability. Its utility in creating biocompatible materials for drug delivery systems, where it can enhance the solubility and bioavailability of pharmaceutical compounds, underscores the importance of this detailed physical property analysis.[1]

Chemical Structure and Core Identifiers

Trihexyltetradecylphosphonium bromide consists of a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, forming a bulky, asymmetric cation. This cationic structure is paired with a bromide anion.

Caption: Workflow for DSC analysis of melting point.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of trihexyltetradecylphosphonium bromide into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile impurities.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument's cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., -100 °C) to ensure a stable baseline.

-

Initiate a heating ramp at a controlled rate, typically 10 °C/min, up to a temperature above the expected melting point.

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference as the temperature increases.

-

Data Analysis: The resulting thermogram will show a baseline, and any thermal transitions will appear as peaks. An endothermic peak (a dip in the heat flow curve) corresponds to the melting process. The onset temperature of this peak is taken as the melting point. [2]

Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Causality: TGA is a fundamental technique for assessing the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of the decomposition temperature, which is a critical parameter for defining the operational temperature range of the ionic liquid.

Caption: Workflow for TGA analysis of thermal stability.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of trihexyltetradecylphosphonium bromide into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a temperature well above its expected decomposition point (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature is typically reported as the onset temperature of the major mass loss step. [3][4]

Solubility Determination

Causality: Understanding the solubility of an ionic liquid in various solvents is crucial for its application. A simple, visual method can be employed for a qualitative assessment of miscibility, while quantitative methods can provide precise solubility limits.

Caption: Workflows for solubility determination.

Step-by-Step Methodology (Qualitative):

-

Preparation: In a clear glass vial, add a known volume (e.g., 1 mL) of trihexyltetradecylphosphonium bromide.

-

Solvent Addition: Add an equal volume of the solvent to be tested.

-

Mixing: Cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Observation: Allow the mixture to stand and observe. If a single, clear phase is formed, the liquids are miscible. If two distinct layers form, they are immiscible. [3]

Conclusion

This technical guide has provided a detailed overview of the core physical properties of trihexyltetradecylphosphonium bromide, a material of significant interest to researchers and drug development professionals. By presenting a consolidated table of properties, including a discussion on the observed discrepancy in melting point, and by detailing the standardized experimental protocols for their determination, this guide aims to equip scientists with the necessary information for the confident and effective application of this versatile ionic liquid. The provided methodologies and the underlying scientific rationale are intended to uphold the principles of expertise, authoritativeness, and trustworthiness in scientific practice.

References

Sources

trihexyltetradecylphosphonium bromide solubility data

Starting Data Gathering

I've initiated a thorough search for data on the solubility of trihexyl tetradecylphosphonium bromide across a range of solvents. I'm focusing on water, organic solvents, and ionic liquids, hoping to find comprehensive solubility information.

Launching Solubility Search

I'm now diving into Google searches, specifically seeking solubility data for trihexyl tetradecylphosphonium bromide in a range of solvents and looking into factors that might influence it. Simultaneously, I'm researching established experimental protocols. Next, I plan to delve into authoritative sources and publications to understand the mechanics of solubility and relevant applications. I'll then organize data, draft tables and diagrams, and start writing the guide.

Composing a Solubility Guide

I've been conceptualizing a detailed technical guide focused on the solubility of trihexyltetradecylphosphonium bromide. My objective is to provide a comprehensive resource for researchers and drug development experts. I'm currently structuring the guide to ensure it functions autonomously, allowing for easy navigation and understanding of complex information.

Developing Solubility Data Points

My focus is now firmly on the solubility data itself. I'm prioritizing compiling the solubility in various organic solvents, specifically the excellent solubility in solvents like hexane, toluene, and tetrahydrofuran. I'm also noting immiscibility with acetonitrile and heptane. Water's behavior is proving more nuanced, dependent on temperature and the anion, so I'm paying close attention to these parameters. I'm planning to summarize these data points effectively with tables and visual diagrams.

Expanding Solubility Parameters

I'm now deep-diving into the factors that impact the solubility of trihexyltetradecylphosphonium bromide. Temperature is definitely key, especially concerning water miscibility. Anions play a huge role too, influencing how the compound interacts with water significantly. I'm focusing on the experimental techniques, like inverse gas chromatography, to quantify the Hildebrand solubility parameters precisely.

Organizing Data & Citations

I'm now integrating the collected data, structuring it to create a coherent narrative around solubility. I'm focusing on organizing the information by solvent type (organic, water, CO2) and parameter (temperature, anion, hydrophobicity). I'm also ensuring the in-text citations are accurately linked to the reference list. I'm now drafting the introduction and methodology sections.

Analyzing Data and Citations

I've been organizing the data by solvent type and relevant parameters. Citations are now integrated into the sections. I'm focusing on creating an accessible structure for researchers. I am working on the introduction, defining the compound and its applications in the field.

Drafting the Experimental Section

I'm now starting to draft the experimental section. I'm focusing on providing concise yet comprehensive descriptions of methods used to determine solubility, including inverse gas chromatography and saturation equilibrium techniques. I'll include details on temperature control and phase separation, along with references.

Developing a Guide Outline

I'm working on the outline now. I've sketched out the structure, covering an introduction, physicochemical properties, and detailed solubility sections. I'm focusing on organizing the solubility data by solvent type and related influencing factors. I'm drafting experimental methods and plan to include applications in pharma.

Structuring the Guide Content

I'm now fully immersed in developing the detailed content for each section. I'm focusing on creating structured tables, clear diagrams, and ensuring the citations are correct as I write. I am planning the integration of all gathered information into an accessible, logical structure. The introduction and physicochemical properties are underway.

Developing the Outline's Content

The outline is now fully realized, with clear sections on the physicochemical properties, the intricate solubility profile, experimental methods, applications, and safety. I'm focusing on crafting detailed content for each part, ensuring accuracy and incorporating tables, diagrams, and in-text citations. The introduction and properties are underway, establishing the foundational knowledge base. I'm also planning future research directions.

An In-depth Technical Guide to the Toxicology of Trihexyltetradecylphosphonium Bromide

A Senior Application Scientist's Synthesis of Current Knowledge and a Framework for Future Investigation

Preamble: Navigating the Data Gap

Trihexyltetradecylphosphonium bromide, a member of the phosphonium-based ionic liquids, presents a compelling case study in the toxicological assessment of novel chemical entities. While its unique physicochemical properties, such as high thermal stability and low volatility, make it attractive for various industrial applications, a comprehensive toxicological profile has not yet been fully elucidated in publicly available literature.[1][2] This guide, therefore, serves a dual purpose: to meticulously synthesize the existing hazard information and to provide a robust framework for researchers and drug development professionals to conduct further toxicological evaluations. Our approach is grounded in the established principles of ionic liquid toxicology, leveraging data from analogous structures to inform our understanding and proposed methodologies.

Chemical Identity and Known Hazard Profile

Trihexyltetradecylphosphonium bromide (CAS No. 654057-97-3) is a quaternary phosphonium salt.[1] Its structure, featuring a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, imparts a significant lipophilic character. This lipophilicity is a critical determinant of its interaction with biological systems.[3][4]

Safety Data Sheets (SDS) from various suppliers form the primary basis of our current understanding of its hazards.[1] While these documents frequently state that the substance has not been fully tested, they consistently report the following classifications under the Globally Harmonized System (GHS):[1]

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

These classifications necessitate specific handling precautions, including the use of protective gloves, eye protection, and adequate ventilation.[1]

Table 1: Summary of Hazard Information for Trihexyltetradecylphosphonium Bromide

| Hazard Classification | GHS Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The Mechanistic Underpinnings: Extrapolating from the Science of Ionic Liquids

The toxicology of ionic liquids is intrinsically linked to their structure, particularly the nature of the cation and the length of its alkyl chains.[3][4][6] The long alkyl chains of the trihexyltetradecylphosphonium cation suggest that its primary mode of toxic action is likely the disruption of cell membranes. This "narcosis-type" mechanism is driven by the lipophilicity of the cation, which facilitates its partitioning into the lipid bilayers of cell membranes.

This interaction can lead to a cascade of cytotoxic events:

-

Membrane Intercalation: The lipophilic alkyl chains embed within the membrane, while the charged phosphonium headgroup remains at the surface.

-

Loss of Integrity: This disrupts the ordered structure of the lipid bilayer, increasing membrane fluidity and permeability.

-

Cellular Leakage: The compromised membrane can no longer maintain essential ion gradients, leading to the leakage of intracellular components and eventual cell lysis.

Insights from Structural Analogs

In the absence of specific data, examining structurally related compounds is a cornerstone of toxicological assessment.

The Effect of the Anion: Bromide vs. Chloride

Trihexyltetradecylphosphonium chloride (also known as CYPHOS® IL 101) is a closely related ionic liquid.[7] Its SDS indicates it is corrosive, causing severe skin burns and eye damage, a more severe classification than the bromide salt.[8] Furthermore, the chloride salt is classified as toxic to aquatic life with long-lasting effects.[9] While the cation is generally considered the primary driver of toxicity, the anion can play a role.[3][4] However, for highly lipophilic cations like trihexyltetradecylphosphonium, the anion's influence is often secondary. The observed difference in irritation/corrosion potential may be due to the specific test data available for each compound rather than a significant intrinsic difference in activity between the bromide and chloride anions in this context.

Cytotoxicity of Other Phosphonium Salts

Research on other long-chain phosphonium salts provides compelling evidence for their potential bioactivity. For instance, a study on tri-n-butyl-n-hexadecylphosphonium bromide demonstrated high cytotoxic activity against HeLa cancer cells, being significantly more potent than the clinical reference compound cisplatin.[10] This finding underscores that the combination of a phosphonium core and long alkyl chains can lead to potent biological effects and warrants a thorough investigation of the cytotoxicity of trihexyltetradecylphosphonium bromide against a range of cell lines, both cancerous and non-cancerous.

A Proposed Framework for Comprehensive Toxicological Evaluation

To address the current data gaps, a tiered testing strategy is recommended. This approach progresses from simple, rapid in vitro assays to more complex in vivo and ecotoxicological studies, allowing for a comprehensive risk assessment.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A reduction in metabolic activity is a primary indicator of cytotoxicity. We select a panel of cell lines (e.g., HaCaT for skin, HepG2 for liver, and a relevant cancer cell line like HeLa) to assess both general and potentially specific toxicity.

Methodology:

-

Cell Culture: Culture selected cell lines in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Dosing: Prepare a stock solution of trihexyltetradecylphosphonium bromide in a suitable solvent (e.g., DMSO, ensuring final solvent concentration in wells is non-toxic, typically <0.5%). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Exposure: Replace the cell culture medium with medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Self-Validation: The protocol includes both positive (e.g., a known cytotoxic agent like doxorubicin) and negative (vehicle) controls. A clear dose-response relationship validates the assay's performance.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: This assay is a cornerstone of genotoxicity testing. It evaluates the potential of a substance to induce gene mutations. Alkylating agents, a class of genotoxic compounds, are known to cause such mutations.[11] Given the bromide counter-ion and the potential for reactivity, assessing mutagenic potential is a critical step.

Methodology:

-

Strain Selection: Use a set of at least five Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA or WP2 uvrA (pKM101)). These strains are designed to detect various types of mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Exposure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests). b. Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) on each plate.

-

Data Analysis: A positive result is defined as a dose-related increase in the number of revertants to at least twice the spontaneous reversion rate (background control).

Self-Validation: The protocol requires concurrent testing of vehicle controls (to establish the spontaneous reversion rate) and known mutagens (positive controls) for each strain, both with and without S9 activation, to ensure the test system is sensitive and functioning correctly.

Environmental Fate and Ecotoxicology

The ecotoxicity of ionic liquids is a significant concern for their designation as "green" solvents.[6][12] The high lipophilicity of trihexyltetradecylphosphonium bromide suggests a potential for bioaccumulation in aquatic organisms.[13] Studies on related phosphonium ionic liquids have shown limited biodegradation, suggesting they may be persistent in the environment.[14]

Therefore, ecotoxicological testing is paramount. Standard assays, such as the algal growth inhibition test (OECD 201) and the Daphnia sp. acute immobilisation test (OECD 202), would provide initial data on its toxicity to primary producers and invertebrates, respectively. The results for the analogous chloride salt, which is toxic to aquatic life, strongly suggest that the bromide salt will also exhibit significant ecotoxicity.[9]

Conclusion and Future Directions

The toxicological profile of trihexyltetradecylphosphonium bromide is currently incomplete. Based on its chemical structure and data from analogous phosphonium salts, it should be handled as a substance that is irritating to the skin, eyes, and respiratory system, with a high potential for cytotoxicity driven by membrane disruption. There is a clear and pressing need for empirical data to be generated.

For researchers, scientists, and drug development professionals, the path forward involves a systematic application of validated toxicological assays, such as those outlined in this guide. By progressing through a tiered strategy of in vitro screening, genotoxicity assessment, and ecotoxicological evaluation, a comprehensive and reliable risk profile can be constructed. This will enable the safe handling and responsible application of this and other novel ionic liquids in future technologies.

References

-

Gonçalves, A. R. P., Paredes, X., Cristino, A. F., Santos, F. J. V., & Queirós, C. S. G. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 22(11), 5612. [Link][6]

-

Gonçalves, A. R. P., Paredes, X., Cristino, A. F., Santos, F. J. V., & Queirós, C. S. G. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. PubMed, 22(11), 5612. [Link][3]

-

Gonçalves, A. R. P., et al. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Semantic Scholar. [Link]

-

Gonçalves, A. R. P., et al. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Odesa I. I. Mechnikov National University. [Link][4]

-

(2021). Review of Ionic Liquids Toxicity. Encyclopedia MDPI. [Link][12]

-

Gelest, Inc. (2015). Safety Data Sheet: TETRADECYL(TRIHEXYL)PHOSPHONIUM CHLORIDE. [Link][8]

-

PubChem. (n.d.). Trihexyltetradecylphosphonium bromide. National Institutes of Health. [Link][5]

-

PubChem. (n.d.). Trihexyltetradecylphosphonium chloride. National Institutes of Health. [Link]

-

ResearchGate. (2014). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. [Link]

-

Stolte, S., et al. (2017). Persistence of selected ammonium- and phosphonium-based ionic liquids in urban park soil microcosms. CORE. [Link][14]

-

Neves, C. M. S. S., et al. (2011). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 56(7), 3148–3155. [Link][13]

-

Bałczewski, P., et al. (2014). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt. ResearchGate. [Link][10]

-

Solvionic. (2024). Safety data sheet: Trihexyl(tetradecyl)phosphonium chloride > 97%. [Link][9]

-

Hiyka. (n.d.). Trihexyltetradecylphosphonium Bromide. [Link]

-

Hiyka. (n.d.). Trihexyltetradecylphosphonium Chloride. [Link]

-

ResearchGate. (2015). Reactivity of trihexyl(tetradecyl)phosphonium chloride, a room-temperature phosphonium ionic liquid. [Link]

-

ResearchGate. (2019). Trihexyl(tetradecyl)phosphonium hexafluorophosphate as an promising Extractant for extractive desulfurization from liquid fuels. [Link]

-

Teasdale, A. (2012). Genotoxic Impurities in Pharmaceuticals. Semantic Scholar. [Link][11]

-

ResearchGate. (2006). Miscibility of Trihexyl(tetradecyl)phosphonium Chloride with Alkanes. [Link]

-

ResearchGate. (2017). CYPHOS IL 101 (Tetradecyl(Trihexyl)Phosphonium Chloride) Immobilized in Biopolymer Capsules for Hg(II) Recovery from HCl Solutions. [Link]

-

U.S. Army Engineer Research and Development Center. (2019). Environmental Fate of Fentanyl in Soil and Relevant Waters. Defense Technical Information Center. [Link]

-

Zhang, J., et al. (2015). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. PMC - NIH. [Link]

Sources

- 1. iolitec.de [iolitec.de]

- 2. iolitec.de [iolitec.de]

- 3. Ionic Liquids-A Review of Their Toxicity to Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ionic Liquids—A Review of Their Toxicity to Living Organisms [ouci.dntb.gov.ua]

- 5. Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. gelest.com [gelest.com]

- 9. solvionic.com [solvionic.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

Navigating the Environmental Lifecycle of Trihexyltetradecylphosphonium Bromide: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Environmental Fate, Persistence, and Ecotoxicity of a Quaternary Phosphonium Ionic Liquid.

Executive Summary

Trihexyltetradecylphosphonium bromide (THTDPB), a quaternary phosphonium salt, is an ionic liquid utilized in diverse applications, from catalysis to materials science. As its use expands, a thorough understanding of its environmental interactions becomes critical for responsible lifecycle management and risk assessment. This guide provides a comprehensive technical overview of the environmental fate of THTDPB, addressing its degradation, bioaccumulation potential, and ecotoxicity. In the absence of extensive experimental data, this guide leverages widely accepted Quantitative Structure-Activity Relationship (QSAR) modeling to provide reliable estimations of key environmental endpoints, offering a robust framework for environmental risk evaluation and stewardship.

Introduction: The Profile of Trihexyltetradecylphosphonium Bromide

Trihexyltetradecylphosphonium bromide (CAS: 654057-97-3; Molecular Formula: C₃₂H₆₈BrP) is a member of the tetraalkylphosphonium salt family. These compounds are characterized by a central phosphorus atom bonded to four alkyl chains, conferring properties such as high thermal stability and low volatility.[1][2] THTDPB's structure, featuring three hexyl chains and one long tetradecyl chain, results in a molecule with significant hydrophobic character, which is a key determinant of its environmental behavior.[3] Its applications span phase transfer catalysis, synthesis of advanced materials, and environmental remediation, such as the extraction of heavy metals.[3][4] This wide utility necessitates a proactive assessment of its potential environmental impact upon release.

Environmental Fate Pathways

Once released into the environment, THTDPB is subject to a variety of distribution and degradation processes. Its high affinity for organic matter suggests significant partitioning to soil and sediment, while its ultimate fate is determined by the interplay of abiotic and biotic degradation mechanisms.

Conclusion and Outlook

The environmental profile of trihexyltetradecylphosphonium bromide is characterized by likely persistence, low-to-moderate bioaccumulation potential, and high aquatic toxicity. QSAR modeling provides a crucial first-tier assessment, indicating that while the compound is not expected to biomagnify, its inherent toxicity to aquatic organisms warrants careful management of its release into the environment. The low predicted biodegradability suggests that THTDPB could persist in soil and sediment compartments. For drug development professionals considering its use in formulations or synthesis, these environmental parameters are critical for conducting comprehensive risk assessments and ensuring product stewardship throughout the lifecycle. Definitive experimental testing following standardized OECD protocols is strongly recommended to refine this assessment and meet regulatory requirements.

References

-

Egorova, K. S., & Ananikov, V. P. (2017). Toxicity of Ionic Liquids: Eco(cyto)toxicity as a Key Parameter for Green Chemistry. ChemSusChem, 10(14), 2912-2939. [Link]

-

OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris. [Link]

- Vertex AI Search. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development.

-

US EPA. (2025). Ecological Structure Activity Relationships (ECOSAR) Predictive Model. [Link]

-

PubChem. Trihexyltetradecylphosphonium bromide. National Center for Biotechnology Information. [Link]

-

European Chemicals Agency (ECHA). (2017). Guidance on information requirements and chemical safety assessment, Chapter R.11: PBT/vPvB assessment. [Link]

-

Boethling, R. S., et al. (2003). Predicting ready biodegradability of premanufacture notice chemicals. Environmental Toxicology and Chemistry, 22(4), 837-843. [Link]

-

US EPA. (2025). EPI Suite™-Estimation Program Interface. [Link]

-

ChemSafetyPro. (2017). How to Use ECOSAR to Predict Aquatic Toxicity. [Link]

-

ChemSafetyPro. (2017). How to Use US EPA EPI Suite to Predict Chemical Substance Properties. [Link]

-

Arnot, J. A., & Gobas, F. A. P. C. (2003). A generic QSAR for assessing the bioaccumulation potential of organic chemicals in aquatic food webs. QSAR & Combinatorial Science, 22(3), 337-345. [Link]

-

Hiyka. Trihexyltetradecylphosphonium Bromide Product Page. [Link]

-

Arnot Research & Consulting. Screening-level BCF and BAF models. [Link]

Sources

trihexyltetradecylphosphonium bromide CAS number 654057-97-3

An In-Depth Technical Guide to Trihexyltetradecylphosphonium Bromide (CAS: 654057-97-3)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the phosphonium-based ionic liquid, trihexyltetradecylphosphonium bromide. This document moves beyond a simple recitation of facts to provide field-proven insights, explain the causality behind experimental choices, and offer robust, self-validating protocols.

Introduction: Defining a Versatile Molecular Tool

Trihexyltetradecylphosphonium bromide, often referred to by its synonym tetradecyltrihexylphosphonium bromide, is a quaternary phosphonium salt with the CAS number 654057-97-3.[1][2][3] It belongs to the class of materials known as ionic liquids (ILs), which are salts that are liquid at or near room temperature. Unlike traditional volatile organic solvents, phosphonium-based ILs like this one exhibit unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them highly valuable in diverse scientific fields.[4]

The structure, featuring a central phosphorus atom bonded to three hexyl chains and one long tetradecyl chain, imparts a distinct amphiphilic character. This unique molecular architecture is the foundation of its utility, enabling its function as a phase-transfer catalyst, a stabilizer for nanomaterials, an electrolyte, and a potent solvent for complex chemical processes.[1][4] This guide will elucidate these functions with a focus on practical applications and the underlying scientific principles.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. The key properties of trihexyltetradecylphosphonium bromide are summarized below. These values, compiled from various suppliers and databases, represent typical specifications.

| Property | Value | Source(s) |

| CAS Number | 654057-97-3 | [1][2][3][5] |

| Molecular Formula | C₃₂H₆₈BrP | [1][2][5] |

| Molecular Weight | 563.76 g/mol | [1][2][6] |

| Appearance | Colorless to yellowish-brown liquid | [1] |

| Synonyms | Tetradecyltrihexylphosphonium bromide, P666(14) Br, CYPHOS® IL 102 | [1][2][4] |

| Purity | ≥95% to ≥98% | [1][3][5] |

| Density | ~0.96 g/mL at 20-23 °C | [1][6] |

| Melting Point | < Room Temperature | [4] |

| Solubility | Soluble in organic solvents; immiscible with water | [1] |

| Thermal Stability | Stable over a broad temperature range | [4] |

Synthesis Pathway: A Greener Approach to Ionic Liquids

The synthesis of trihexyltetradecylphosphonium bromide is typically achieved through a quaternization reaction. This method is often highlighted for its efficiency and high rate of synthesis compared to the production of more common imidazolium-based ionic liquids.[7][8] A significant advantage is that the reaction can proceed without the need for an additional solvent to dissolve the reactants.[7]

The core reaction involves the nucleophilic attack of a trialkylphosphine (trihexylphosphine) on an alkyl halide (1-bromotetradecane). The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion and forming the quaternary phosphonium salt.

Caption: General workflow for the synthesis of trihexyltetradecylphosphonium bromide.

Expertise in Practice: Why this Synthesis is Advantageous

-

Atom Economy: The direct addition reaction maximizes atom economy, a core principle of green chemistry, as all atoms of the reactants are incorporated into the final product.

-

Purity: The solvent-free nature simplifies purification. The absence of solvent eliminates a major potential source of contamination, often leading to a higher purity product with less downstream processing.[7]

-

Scalability: The high reaction rate and operational simplicity make this synthetic route amenable to industrial scale-up.

Key Applications in Research and Development

The versatility of trihexyltetradecylphosphonium bromide stems from its unique physicochemical properties. Below are key applications relevant to scientific and pharmaceutical development.

Phase Transfer Catalysis (PTC)

In drug synthesis, many reactions require bringing together reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). Trihexyltetradecylphosphonium bromide excels as a phase transfer catalyst, facilitating such reactions.[1]

Mechanism of Action: The bulky, lipophilic phosphonium cation [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺ is highly soluble in organic solvents. It pairs with an anionic reactant (e.g., OH⁻, CN⁻) from the aqueous phase, forming an ion pair. This lipophilic ion pair is then shuttled across the phase boundary into the organic phase, where it can react with the organic-soluble substrate. This process dramatically increases reaction rates and yields.[1]

Caption: Mechanism of action for trihexyltetradecylphosphonium bromide in phase transfer catalysis.

Drug Delivery and Nanoparticle Formulation

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Trihexyltetradecylphosphonium bromide is used in the development of biocompatible materials for drug delivery systems, where it aids in improving the solubility and bioavailability of such compounds.[1] Its amphiphilic nature makes it an effective agent for creating and stabilizing drug-loaded nanoparticles.

Workflow for Nanoparticle Formulation:

-

API Solubilization: The API is dissolved in a suitable organic solvent.

-

IL Solution Prep: Trihexyltetradecylphosphonium bromide is dissolved in an aqueous or hydro-alcoholic solution to form a micellar solution. The long alkyl chains form a hydrophobic core, while the charged phosphonium head groups face the aqueous phase.

-

Nano-precipitation: The API solution is added dropwise to the rapidly stirring IL solution. The hydrophobic API precipitates out of the solvent and is immediately encapsulated within the hydrophobic cores of the IL micelles, forming stable nanoparticles.

-

Stabilization: The charged surface of the nanoparticles, provided by the phosphonium head groups, creates electrostatic repulsion, preventing aggregation and ensuring the stability of the colloidal suspension.[1]

-

Purification: The nanoparticle suspension is purified, typically through dialysis or tangential flow filtration, to remove the organic solvent and any non-encapsulated API.

Advanced Materials and Surface Modification

The phosphonium salt is employed to modify the surfaces of nanoparticles, enhancing their stability and functionality.[1] In materials science, this is crucial for applications in catalysis and diagnostics. For drug development, surface-modified nanoparticles can be designed for targeted delivery. The long alkyl chains can anchor to the nanoparticle surface via van der Waals forces, while the phosphonium head group can be used for further functionalization or to impart a stabilizing positive charge. This has been explored in the context of perovskite quantum dots, where phosphonium-based ILs increase photoluminescence and stability.[9]

Other Notable Applications

-

Electrochemistry: It serves as a highly effective ionic liquid electrolyte in batteries and supercapacitors, valued for its high ionic conductivity and stability.[1][4]

-

Biotechnology: It can be used as a stable and efficient medium for enzyme reactions and biocatalysis.[4]

-

Extraction and Separation: It has proven effective in the extractive desulfurization of liquid fuels and the extraction of heavy metals from wastewater, showcasing its power as a "green" solvent.[1][7] These properties can be adapted for purification steps in complex synthesis pathways.

Safety, Handling, and Hazard Profile

As with any chemical reagent, a thorough understanding of the associated hazards is critical for safe handling. Trihexyltetradecylphosphonium bromide is classified under the Globally Harmonized System (GHS) and requires appropriate precautions.

GHS Hazard Classification: [2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or aerosols.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[10]

-

Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If ventilation is inadequate, use a dust mask or respirator appropriate for organic vapors.

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[10][11]

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10][11]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The storage class is typically 11 - Combustible Solids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or water courses.[11]

Conclusion

Trihexyltetradecylphosphonium bromide is more than a mere solvent; it is a sophisticated molecular tool with a broad application spectrum. Its value in phase transfer catalysis, drug delivery formulation, and materials science is well-established.[1][4] For the research scientist and drug development professional, its unique combination of properties—amphiphilicity, high thermal stability, low volatility, and catalytic activity—offers innovative solutions to persistent challenges, from API solubilization to greening synthetic processes. By understanding the core principles of its synthesis, mechanism of action, and safe handling, researchers can fully leverage the potential of this versatile ionic liquid.

References

-

Trihexyltetradecylphosphonium Bromide. Hiyka.[Link]

-

Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822. PubChem - NIH.[Link]

-

Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research - ACS Publications.[Link]

-

Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel | Request PDF. ResearchGate.[Link]

-

Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data - ACS Publications.[Link]

-

Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing.[Link]

-

Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide | Request PDF. ResearchGate.[Link]

-

Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. ResearchGate.[Link]

-

The surface chemistry of ionic liquid-treated CsPbBr 3 quantum dots. AIP Publishing.[Link]

-

Enhanced oil recovery using the ionic liquid trihexyl(tetradecyl) phosphonium chloride: Phase behaviour and properties | Request PDF. ResearchGate.[Link]

-

Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. hiyka.com [hiyka.com]

- 5. chemscene.com [chemscene.com]

- 6. 三己基十四烷化膦溴化物 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. iolitec.de [iolitec.de]

Trihexyltetradecylphosphonium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of its Synthesis, Physicochemical Properties, and Applications in Advanced Drug Delivery Systems and Catalysis

Introduction

Trihexyltetradecylphosphonium bromide is a quaternary phosphonium salt that has garnered significant attention within the scientific community, particularly in the fields of materials science, catalysis, and pharmaceutical sciences.[1][2] Its unique molecular architecture, characterized by a positively charged phosphorus atom surrounded by long alkyl chains, imparts a set of desirable properties, including high thermal stability, negligible vapor pressure, and tunable solubility.[2] This technical guide provides a comprehensive overview of trihexyltetradecylphosphonium bromide, intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The guide will delve into its fundamental chemical and physical characteristics, provide detailed methodologies for its synthesis and characterization, and explore its multifaceted applications, with a particular focus on its emerging role in innovative drug delivery systems.

Nomenclature and Identification

For clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for trihexyltetradecylphosphonium bromide.

| Identifier | Value |

| Common Name | Trihexyltetradecylphosphonium bromide |

| Synonyms | Tetradecyltrihexylphosphonium bromide[3], CYPHOS® IL 102, P666(14) Br[2] |

| IUPAC Name | Trihexyl(tetradecyl)phosphanium bromide |

| CAS Number | 654057-97-3[3] |

| Molecular Formula | C₃₂H₆₈BrP[1] |

| Molecular Weight | 563.76 g/mol [1][3] |

| PubChem CID | 16218822 |

Physicochemical Properties and Characterization

Trihexyltetradecylphosphonium bromide is typically a solid at room temperature and may appear as a colorless to yellowish-brown liquid upon melting.[1] Its physicochemical properties are pivotal to its diverse applications.

| Property | Value | Source |

| Density | 0.96 g/mL at 20 °C | [3] |

| Melting Point | < Room Temperature | [2] |

| Solubility | Soluble in organic solvents like hexane.[4] Immiscible with water.[4] | [4] |

| Thermal Stability | High thermal stability | [2] |

Characterization Techniques

A thorough characterization is crucial to confirm the identity and purity of synthesized trihexyltetradecylphosphonium bromide. A combination of spectroscopic and thermal analysis techniques is typically employed.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine thermal stability and phase transitions.[6]

-

X-ray Diffraction (XRD): For structural analysis of the solid state.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: Can be used for certain specialized studies.[5]

Synthesis of Trihexyltetradecylphosphonium Bromide: A Step-by-Step Protocol